N-Méthylmyosmine

Vue d'ensemble

Description

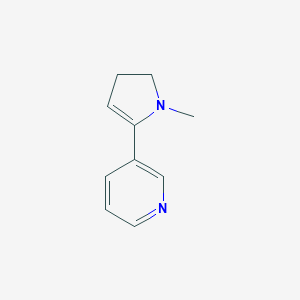

N-Methylmyosmine is an organic compound with the molecular formula C10H12N2. It is a derivative of myosmine, which is an alkaloid found in tobacco and other plants. N-Methylmyosmine is structurally characterized by a pyridine ring fused to a pyrrolidine ring, with a methyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is of interest due to its presence in tobacco and its potential biological activities.

Applications De Recherche Scientifique

N-Methylmyosmine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: N-Methylmyosmine is studied for its potential biological activities, including its interaction with nicotinic acetylcholine receptors. It is also investigated for its role in the metabolism of nicotine.

Medicine: Research is ongoing to explore the potential therapeutic applications of N-Methylmyosmine, particularly in the context of nicotine addiction and its effects on the central nervous system.

Industry: N-Methylmyosmine is used in the production of certain pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable compound in various industrial applications.

Mécanisme D'action

Target of Action

N-Methylmyosmine is a compound involved in the degradation of nicotine, a process carried out by certain microorganisms such as Pseudomonas putida . The primary targets of N-Methylmyosmine are the enzymes involved in nicotine metabolism, which include transport proteins, detoxification enzymes, and those involved in amino acid metabolism .

Mode of Action

N-Methylmyosmine interacts with its targets through a series of biochemical reactions. The pyrrolidine ring of nicotine is first dehydrogenated to form N-Methylmyosmine . This process is catalyzed by nicotine oxidoreductase (NicA2), a monoamine oxidase (MAO)-based flavoenzyme . In this mechanism, a hydride ion transfers from the substrate to the flavin cofactor .

Biochemical Pathways

The formation of N-Methylmyosmine is part of the pyrrolidine pathway of nicotine degradation . After the formation of N-Methylmyosmine, it undergoes spontaneous hydrolysis to form pseudooxynicotine, which is then oxidized to 3-succinoylpyridine (SP) . SP is further hydroxylated to 6-hydroxy-3-succinoylpyridine (HSP), which is converted to fumaric acid in subsequent degradation steps .

Pharmacokinetics

The metabolism of nicotine, from which n-methylmyosmine is derived, is primarily carried out by liver enzymes such as cyp2a6, glucuronosyltransferase (ugt), and flavin-containing monooxygenase (fmo) . These enzymes could potentially influence the ADME properties of N-Methylmyosmine.

Result of Action

The result of N-Methylmyosmine’s action is the degradation of nicotine, a toxic compound, into less harmful substances. This process is crucial for microorganisms that use nicotine as a carbon and nitrogen source for growth . The degradation of nicotine also helps in the detoxification of environments contaminated with nicotine.

Action Environment

The action of N-Methylmyosmine is influenced by various environmental factors. For instance, the presence of nicotine in the environment triggers the expression of enzymes involved in nicotine metabolism . Additionally, the pH, temperature, and presence of other substances in the environment could potentially affect the action, efficacy, and stability of N-Methylmyosmine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylmyosmine can be achieved through several methods. One common approach involves the N-methylation of myosmine. This can be done using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Another method involves the reduction of N-methyl-2-pyridylpyrrolidine using a reducing agent such as lithium aluminum hydride. This reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of N-Methylmyosmine may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methylmyosmine undergoes various chemical reactions, including:

Oxidation: N-Methylmyosmine can be oxidized to form N-methyl-2-pyridylpyrrolidine-N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of N-Methylmyosmine can yield N-methyl-2-pyridylpyrrolidine using reducing agents like lithium aluminum hydride.

Substitution: N-Methylmyosmine can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: N-methyl-2-pyridylpyrrolidine-N-oxide.

Reduction: N-methyl-2-pyridylpyrrolidine.

Substitution: Various substituted pyridylpyrrolidines depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Myosmine: The parent compound of N-Methylmyosmine, found in tobacco and other plants. It has similar biological activities but lacks the methyl group on the nitrogen atom.

Nicotine: A well-known alkaloid found in tobacco. It has a similar structure to N-Methylmyosmine but contains a pyrrolidine ring instead of a pyridine ring.

Anabasine: Another alkaloid found in tobacco, structurally similar to nicotine but with a pyridine ring instead of a pyrrolidine ring.

Uniqueness of N-Methylmyosmine

N-Methylmyosmine is unique due to its specific structural features, including the presence of a methyl group on the nitrogen atom and the fusion of a pyridine ring with a pyrrolidine ring. These structural characteristics contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Activité Biologique

N-Methylmyosmine (NMM) is a significant metabolite in the degradation of nicotine, primarily produced through the enzymatic action of nicotine oxidoreductase (NicA2). This article explores the biological activity of NMM, including its role in nicotine catabolism, pharmacological implications, and relevant case studies.

Overview of N-Methylmyosmine

N-Methylmyosmine is a pyridine derivative that serves as an intermediate in the microbial degradation of nicotine. It is produced when nicotine undergoes oxidation by specific enzymes, particularly in bacterial systems. Understanding the biological activity of NMM is crucial for exploring its potential therapeutic applications, especially in smoking cessation therapies.

Enzymatic Production and Mechanism

The primary enzyme responsible for the conversion of nicotine to NMM is NicA2, a flavin-dependent oxidoreductase. The mechanism involves:

- Substrate Binding : NicA2 binds to S-nicotine, facilitating its oxidation.

- Electron Transfer : The enzyme catalyzes the transfer of electrons, leading to the formation of NMM.

- Product Release : Following oxidation, NMM is released from the enzyme, allowing for further metabolic processing.

Kinetic Properties of NicA2

Recent studies have shown that the binding affinity of NicA2 for S-nicotine is nanomolar, indicating a highly efficient catalytic process. The kinetic analysis revealed that substrate binding and product release are not rate-limiting steps in this reaction .

Pharmacological Activities

N-Methylmyosmine has been implicated in various biological activities beyond its role as a nicotine metabolite:

- Anti-inflammatory Effects : Research indicates that NMM may modulate inflammatory responses by influencing cytokine production and immune cell activation .

- Neuroprotective Properties : In animal models, NMM has been shown to exhibit neuroprotective effects, potentially through mechanisms involving nicotinic acetylcholine receptors (nAChRs) .

Case Studies and Research Findings

- Smoking Cessation Studies : A study utilizing NicA2 as a therapeutic agent demonstrated that high doses could effectively reduce nicotine levels in rodent models. However, the necessity for large doses poses challenges for clinical applications .

- Microbial Degradation Pathways : Investigations into the metabolic pathways of nicotine degradation have highlighted the role of NMM as a key intermediate. For instance, Agrobacterium tumefaciens utilizes NMM in its metabolic processes, showcasing its significance in environmental biodegradation .

- Structural Analysis : Crystallographic studies have provided insights into the binding interactions between NicA2 and its substrates. The structural data suggest that modifications to the pyridine ring can significantly affect enzyme activity .

Table 1: Kinetic Parameters of NicA2

| Parameter | Value |

|---|---|

| Substrate Affinity | |

| Maximum Velocity (Vmax) | High (exact value varies) |

| Turnover Number (kcat) | High (exact value varies) |

Table 2: Biological Activities Associated with N-Methylmyosmine

Propriétés

IUPAC Name |

3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKHGXPZBZKXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400839 | |

| Record name | N-Methylmyosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-74-6 | |

| Record name | N-Methylmyosmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmyosmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmyosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLMYOSMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.